molecular formula C5H11O5P B3228384 1-Carboxy-2-methylpropylphosphonic acid CAS No. 1263034-08-7

1-Carboxy-2-methylpropylphosphonic acid

Cat. No.: B3228384
CAS No.: 1263034-08-7
M. Wt: 182.11 g/mol
InChI Key: TYYRGQPQSLVCJY-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions: 1-Carboxy-2-methylpropylphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation Products: Phosphoric acid derivatives.

    Reduction Products: Phosphine derivatives.

    Substitution Products: Ester and amide derivatives.

Mechanism of Action

The mechanism of action of 1-Carboxy-2-methylpropylphosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or by interacting with cofactors. The phosphonic acid group is particularly effective in mimicking phosphate groups, allowing it to interfere with phosphorylation processes in biological systems .

Biological Activity

1-Carboxy-2-methylpropylphosphonic acid (CMPPA) is an organophosphorus compound notable for its dual functional groups—carboxylic acid and phosphonic acid. This unique structure allows CMPPA to participate in various biological processes and chemical reactions, making it a subject of interest in both scientific research and potential therapeutic applications.

  • Molecular Formula : C5H11O5P
  • CAS Number : 1263034-08-7

CMPPA's structure enables it to mimic phosphate groups, which is crucial for its biological activity, particularly in enzyme inhibition and interaction with biochemical pathways.

The biological activity of CMPPA primarily stems from its ability to interact with enzymes and receptors. It can inhibit enzyme activity by binding to active sites or interacting with cofactors, thereby disrupting phosphorylation processes essential for cellular functions. This mechanism has implications for its potential use in therapeutic applications targeting specific metabolic pathways.

Enzyme Inhibition

Research indicates that CMPPA can inhibit various enzymes by mimicking phosphate substrates. This inhibition can affect metabolic pathways, making CMPPA a candidate for further exploration in drug development.

Toxicity and Safety Profile

While the biological activity of CMPPA shows promise, it is essential to evaluate its toxicity. Preliminary studies suggest that CMPPA exhibits low toxicity levels in mammalian systems, indicating a favorable safety profile for potential applications.

Research Applications

This compound has diverse applications across several fields:

  • Chemistry : Serves as a building block for synthesizing complex organic molecules.
  • Biology : Investigated for its role in enzyme inhibition and as a ligand in biochemical assays.
  • Medicine : Explored for therapeutic applications, particularly as an inhibitor of specific enzymes involved in disease processes.
  • Industry : Utilized in producing specialty chemicals and agrochemicals.

Comparative Analysis with Similar Compounds

CMPPA can be compared with similar organophosphorus compounds to highlight its unique properties:

Compound NameStructure CharacteristicsBiological Activity
Aminomethylphosphonic Acid Contains an amino group instead of a carboxylic groupInhibitory effects on certain enzymes
Phosphonoacetic Acid Phosphonic acid group attached to acetic acidKnown for antiviral properties
CMPPA Both carboxylic and phosphonic acid groupsBroad range of biological interactions

Case Study 1: Enzyme Interaction

In a study examining the interaction of CMPPA with specific enzymes, it was found that the compound effectively inhibited the activity of phosphatases, which are critical in various signaling pathways. The inhibition was dose-dependent, suggesting potential therapeutic implications in diseases where phosphatase activity is dysregulated.

Case Study 2: Larvicidal Activity

Another investigation focused on the larvicidal properties of CMPPA against Aedes aegypti, a vector for several viral diseases. Results indicated that CMPPA exhibited significant larvicidal activity, demonstrating LC50 values comparable to established insecticides. This finding opens avenues for developing environmentally friendly insecticides based on CMPPA.

Properties

IUPAC Name

3-methyl-2-phosphonobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11O5P/c1-3(2)4(5(6)7)11(8,9)10/h3-4H,1-2H3,(H,6,7)(H2,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYRGQPQSLVCJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)P(=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11O5P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Carboxy-2-methylpropylphosphonic acid
Reactant of Route 2
1-Carboxy-2-methylpropylphosphonic acid
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Reactant of Route 4
1-Carboxy-2-methylpropylphosphonic acid
Reactant of Route 5
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Reactant of Route 6
1-Carboxy-2-methylpropylphosphonic acid

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